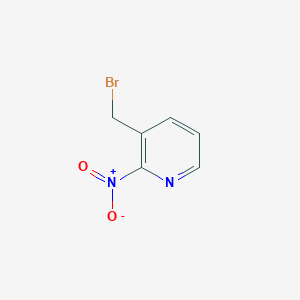

3-(Bromomethyl)-2-nitropyridine

Description

Contextualization within Halogenated Nitropyridine Chemistry Research

Halogenated nitropyridines are a class of compounds extensively utilized in organic synthesis. innospk.com The presence of both a halogen atom and a nitro group on the pyridine (B92270) ring enhances its reactivity towards nucleophilic substitution. The electron-withdrawing nature of the nitro group facilitates the displacement of the halogen by a variety of nucleophiles. nih.gov This class of compounds serves as precursors for a diverse range of substituted pyridines, which are integral components of many pharmaceuticals, agrochemicals, and other functional materials. innospk.comnih.gov

Research in this area has explored the synthesis and reactivity of various halogenated nitropyridines. For instance, the reactions of 3-bromo-4-nitropyridine (B1272033) and 2-nitropyridine (B88261) with amines have been studied, revealing unexpected nitro-group migrations under certain conditions. clockss.org Similarly, the functionalization of 2-R-3-nitropyridines through nucleophilic substitution has been investigated as a method for creating novel fluorescent molecules. nih.gov The versatility of these compounds is further highlighted by their use in the synthesis of biologically active molecules, including inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Significance of 3-(Bromomethyl)-2-nitropyridine as a Synthetic Intermediate

The significance of this compound lies in its role as a potent electrophile. The bromomethyl group is an excellent leaving group, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 2-nitropyridin-3-ylmethyl moiety into various organic molecules.

This particular structural motif is of interest in medicinal chemistry. Pyridine and its derivatives are considered "privileged structures" in drug design, appearing in numerous FDA-approved drugs. nih.gov The nitro group, while contributing to the reactivity of the molecule, can also be a key pharmacophore or can be readily reduced to an amino group, providing a handle for further functionalization. innospk.com This versatility makes this compound a valuable tool for generating libraries of compounds for biological screening. For example, nitropyridine derivatives have been explored for their potential as inhibitors of protein kinases and for their antimicrobial and anti-inflammatory properties.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | chemicalbook.com |

| Molecular Weight | 217.02 g/mol | chemicalbook.com |

| CAS Number | 15936-06-8 | chemicalbook.com |

| Appearance | Not specified, likely a solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-8-6(5)9(10)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMKZWDHHRRWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-06-8 | |

| Record name | 3-(bromomethyl)-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Bromomethyl 2 Nitropyridine

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the 3-position of the pyridine (B92270) ring is a key site for nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is central to the use of 3-(bromomethyl)-2-nitropyridine as an alkylating agent.

Reactivity with Aromatic and Aliphatic Amines

Reactions of this compound with both aromatic and aliphatic amines typically proceed via a nucleophilic substitution mechanism, where the amine nitrogen acts as the nucleophile, displacing the bromide ion. This leads to the formation of the corresponding aminomethylpyridine derivatives. However, the reaction can be complex. For instance, in the related reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration has been observed, highlighting the potential for complex rearrangements. clockss.org The reaction conditions, including the solvent and base used, can significantly influence the product distribution. clockss.org

Table 1: Reactivity with Amines

| Reactant | Product Type | Reaction Conditions | Observations |

| Aliphatic Amines | 3-(Alkylaminomethyl)-2-nitropyridines | Varies | Standard nucleophilic substitution. |

| Aromatic Amines | 3-(Arylaminomethyl)-2-nitropyridines | Varies | Standard nucleophilic substitution. |

| Amines (general) | Potential for nitro-group migration products | Polar aprotic solvents | In related systems, nitro-group migration has been observed alongside direct substitution. clockss.org |

Interactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and phenols, can react with this compound to form ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity. The addition of oxygen nucleophiles to carbonyl compounds is a reversible process, and similar principles can apply here, where the reaction can be driven to completion by removing a byproduct. libretexts.org

Sulfur-containing nucleophiles, such as thiols and thiophenols, are generally more powerful nucleophiles than their oxygen counterparts and react readily with this compound to form thioethers. libretexts.org Thiolate anions, formed by deprotonation of thiols, are particularly effective nucleophiles in SN2 reactions. libretexts.org The high reactivity of sulfur nucleophiles has been demonstrated in their reactions with S-nitrosothiols, where a clear reactivity sequence was established. rsc.org In some cases, unexpected reaction pathways can occur, as seen in the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through a seleniranium intermediate. mdpi.com

Table 2: Reactivity with Oxygen and Sulfur Nucleophiles

| Nucleophile Type | Example Reactant | Product Type | Key Characteristics |

| Oxygen | Alcohols, Phenols | Ethers | Generally requires a base to enhance nucleophilicity. |

| Sulfur | Thiols, Thiophenols | Thioethers | Highly nucleophilic, often leading to rapid and efficient reactions. libretexts.org |

Mechanistic Studies of SN2 Pathways at the Bromomethyl Site

The nucleophilic substitution at the bromomethyl group of this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks the carbon atom from the side opposite to the bromine atom (back-side attack), leading to an inversion of stereochemistry if the carbon were chiral. nih.gov This mechanism avoids the formation of a high-energy carbocation intermediate that would be required for an SN1 reaction.

Computational and experimental studies of SN2 reactions, such as the reaction between bromide ion and methyl iodide, have provided detailed insights into the reaction pathway, confirming the presence of pre- and post-reaction van der Waals complexes. nih.gov Chemical dynamics simulations have shown that SN2 reactions can occur through direct mechanisms without the formation of long-lived intermediates. researchgate.net The rate-determining step in these reactions is typically the formation of the transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Reactivity of the Pyridine Ring and Nitro Group

The pyridine ring in this compound is electron-deficient due to the electron-withdrawing effect of the nitrogen atom and, more significantly, the nitro group. This electronic characteristic governs the reactivity of the aromatic core.

Nucleophilic Aromatic Substitution (SNAr) on the Nitropyridine Core

The presence of the strongly electron-withdrawing nitro group at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The nitro group is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction, especially when it is positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

While the bromomethyl group is the primary site for substitution under many conditions, under forcing conditions or with specific nucleophiles, substitution on the pyridine ring itself can occur. Research on related nitropyridines has shown that even a nitro group can act as a leaving group in SNAr reactions, particularly when attacked by soft nucleophiles like thiols. nih.gov Theoretical studies have provided a detailed mechanistic picture of nucleophilic substitution in nitroarenes, highlighting the competition between the formation of a σ-adduct at a hydrogen-bearing carbon and the "classic" SNAr pathway. nih.gov

Investigations into Nitro Group Reduction Pathways

The nitro group of this compound can be reduced to an amino group, a transformation that is fundamental in the synthesis of many nitrogen-containing compounds. This reduction significantly alters the electronic properties of the pyridine ring, making it more electron-rich.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel are common methods, although they can sometimes affect other functional groups. commonorganicchemistry.com Chemical reducing agents such as iron or zinc in acidic media, or tin(II) chloride, offer milder alternatives that can be more selective. commonorganicchemistry.com Sodium sulfide (B99878) can sometimes be used to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com The reduction process generally proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.govunimi.it The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the pyridine ring or reaction with the bromomethyl group.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd/C | Catalytic | High efficiency | Can reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic | Effective, useful when dehalogenation is a concern. commonorganicchemistry.com | --- |

| Fe/Acid | Stoichiometric | Mild conditions | Produces iron waste. |

| Zn/Acid | Stoichiometric | Mild conditions | --- |

| SnCl₂ | Stoichiometric | Mild and selective. commonorganicchemistry.com | --- |

| Na₂S | Stoichiometric | Can be selective for one of multiple nitro groups. commonorganicchemistry.com | Generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |

Unusual Rearrangement and Migration Mechanisms

The reactivity of this compound and related structures can be influenced by unusual rearrangement and migration phenomena, such as the movement of the nitro group or the formation of highly reactive intermediates like benzynes.

Nitro Group Migration:

The migration of a nitro group in nitropyridine systems has been observed under specific reaction conditions. clockss.org For instance, in the reaction of 3-bromo-4-nitropyridine with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was identified. clockss.org This phenomenon was also observed with 2-nitropyridine (B88261) derivatives. clockss.org A systematic study revealed that such migrations are favored in polar aprotic solvents. clockss.org The proposed mechanism for this rearrangement involves the formation of an anionic intermediate, which then undergoes the addition of a second nucleophile molecule. This is followed by the migration of the nitro group, possibly through a three-membered ring intermediate, leading to the rearranged product after the loss of the bromide ion. researchgate.net

Another pathway for nitro group migration involves a clockss.orgnih.gov sigmatropic shift. When pyridine is reacted with dinitrogen pentoxide in an organic solvent, it forms an N-nitropyridinium ion. researchgate.net Subsequent reaction with SO2/HSO3- in water leads to 3-nitropyridine (B142982). researchgate.net The mechanism is not a direct electrophilic aromatic substitution but rather a migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.net

Benzyne-Type Intermediates:

Benzyne (B1209423) intermediates, which are highly reactive species characterized by a formal triple bond within an aromatic ring, can be involved in nucleophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org These intermediates are typically formed through an elimination-addition mechanism. libretexts.org For example, treatment of a halobenzene with a strong base like potassium amide can lead to the formation of a benzyne intermediate, which then reacts with a nucleophile. libretexts.orglibretexts.org The formation of benzyne from chlorobenzene (B131634) can be forced under high temperature and pressure with aqueous sodium hydroxide. libretexts.orglibretexts.org The structure of benzyne is a highly distorted alkyne, with the triple bond involving sp2-hybridized carbon atoms. libretexts.org One of the π bonds is in the plane of the ring and is particularly weak, contributing to its high reactivity. libretexts.org While direct evidence for benzyne-type intermediates from this compound is not explicitly detailed in the provided results, the general principles of benzyne formation from haloarenes under strong basic conditions are well-established. masterorganicchemistry.comlibretexts.orglibretexts.orgchem-station.com

Advanced Synthetic Applications and Building Block Utility of 3 Bromomethyl 2 Nitropyridine

Construction of Complex Heterocyclic Systems

The strategic placement of the bromomethyl and nitro functionalities on the pyridine (B92270) ring makes 3-(bromomethyl)-2-nitropyridine an adept starting material for building fused and highly decorated pyridine structures. The reactivity of these groups can be selectively harnessed to construct intricate molecular architectures.

Synthesis of Fused Pyridine Derivatives (e.g., Pyrazolopyridines)

Fused bicyclic systems containing a pyridine ring are common scaffolds in pharmacologically active compounds. Pyrazolopyridines, for instance, are a class of fused heterocycles known for a wide array of biological activities. While direct synthesis of pyrazolopyridines from this compound is not extensively documented in dedicated literature, its structure provides a clear pathway for such transformations.

A general and common strategy for constructing the pyrazole (B372694) ring involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketoester or a β-ketonitrile. The this compound molecule can be elaborated into a suitable precursor for this cyclization. For example, the bromomethyl group can be readily converted into a cyanomethyl or an acylmethyl group through nucleophilic substitution. The resulting intermediate, possessing the required functionality adjacent to the pyridine nitrogen, can then undergo cyclization with hydrazine or a substituted hydrazine to yield the desired pyrazolo[3,4-b]pyridine ring system. This strategic functionalization underscores the utility of this compound as a foundational element for accessing complex fused heterocycles.

Elaboration into Poly-Substituted Pyridine Scaffolds

The development of poly-substituted pyridines is a central theme in medicinal and materials chemistry, as the nature and position of substituents dictate the molecule's function. google.comnih.gov this compound is an excellent starting point for creating such scaffolds due to its distinct and orthogonally reactive functional groups. nih.gov

The bromomethyl group at the 3-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains containing oxygen, sulfur, nitrogen, or carbon nucleophiles. nih.gov This provides a primary vector for diversification.

Simultaneously, the nitro group at the 2-position serves two main purposes. Firstly, it activates the pyridine ring for certain nucleophilic aromatic substitution reactions. Secondly, and more commonly, it can be selectively reduced to an amino group. nih.govresearchgate.net This resulting 2-aminopyridine (B139424) moiety opens up a vast landscape of subsequent chemical modifications, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions.

Coupling Reactions: Participation as a nucleophile in cross-coupling reactions to form new carbon-nitrogen bonds.

By sequentially or concurrently manipulating the bromomethyl and nitro groups, chemists can systematically build up molecular complexity, leading to a diverse library of poly-substituted pyridine derivatives from a single, versatile starting material.

Precursors for Molecules with Potential Relevance in Chemical Biology

Nitropyridine derivatives are crucial intermediates in the synthesis of compounds targeted for the pharmaceutical and agrochemical industries. nih.govgoogle.com The structural motifs within this compound make it a relevant precursor for molecules with potential biological applications.

Utility in the Synthesis of Pharmaceutical Intermediates (e.g., Kinase Inhibitors, Radiotracers)

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Many kinase inhibitors feature a heterocyclic core, with the pyridine scaffold being prevalent. nih.gov Nitropyridine derivatives serve as key intermediates in the synthesis of potent inhibitors for various kinases, including Janus kinase 2 (JAK2), glycogen (B147801) synthase kinase-3 (GSK3), and p70S6Kβ. nih.gov The synthetic utility often involves the reduction of the nitro group to an amine, which then participates in crucial bond-forming reactions to build the final inhibitor. nih.gov For instance, an isomer, 2-(bromomethyl)-3-nitropyridine, has been specifically noted for its biological activities, particularly as an inhibitor of protein kinases. nih.gov This highlights the potential of the bromomethyl-nitropyridine framework in designing such therapeutic agents.

The general synthetic approach often involves using the amine derived from the nitro group as a key nucleophile to connect different fragments of the final molecule, as demonstrated in the synthesis of various kinase inhibitors. nih.gov

Radiotracers: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on radiotracers labeled with positron-emitting isotopes like Carbon-11 or Fluorine-18. researchgate.netgoogle.com These tracers are designed to target specific biological processes. While the synthesis of PET radiotracers is a highly specialized field, there is no readily available information in the searched literature explicitly detailing the use of this compound as a precursor for a clinical or preclinical radiotracer.

Application in Agrochemical Intermediate Synthesis (e.g., Herbicides, Insecticides)

Pyridine and its derivatives are fundamental components in a wide range of agrochemicals. google.com The search for new and effective herbicides and insecticides is a continuous effort in the chemical industry. Nitropyridines are established precursors in this field. For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a new series of insecticides. nih.gov Furthermore, related structures have shown potential herbicidal activity. nih.gov

The this compound scaffold contains the essential pyridine ring and reactive handles (bromo and nitro groups) that are characteristic of intermediates in this sector. google.com The bromo group can serve as a leaving group in substitution reactions to introduce the desired toxophore, while the nitro group can be transformed to modulate the compound's properties. Although specific patents detailing the conversion of this compound into a commercial agrochemical were not identified in the search, its structural features align with those of established agrochemical intermediates.

Development of Functional Materials and Supramolecular Assemblies

The application of pyridine derivatives extends beyond biology into the realm of materials science, where they are used to create functional materials like dyes, ligands for catalysts, and components of molecular assemblies.

Research has shown that derivatives of 3-nitropyridine (B142982) can serve as precursors to novel fluorescent molecules. nih.gov Specifically, 2-methyl- and 2-arylvinyl-3-nitropyridines have been synthesized and their photophysical properties studied. nih.gov The introduction of the nitro group facilitates functionalization, and some of the resulting compounds exhibit a large Stokes shift, a desirable property for fluorescent probes and optical materials. nih.gov Given that the bromomethyl group of this compound can be readily converted to a methyl or substituted vinyl group, it represents a viable starting point for such fluorescent materials.

The field of supramolecular chemistry involves the design of molecules that self-assemble into larger, ordered structures through non-covalent interactions. While various heterocyclic compounds are employed as building blocks for such assemblies, there is no specific mention in the provided search results of this compound being used in the development of supramolecular structures.

Design and Synthesis of Novel Ligands for Coordination Chemistry

There is no specific information available in the searched scientific literature regarding the application of this compound as a precursor for designing and synthesizing novel ligands for coordination chemistry. While its structure suggests potential for creating N- and C-donor ligands through substitution of the bromine atom, no documented examples of such syntheses or the resulting metal complexes could be found.

Integration into Polymer Chemistry for Specialized Materials

Similarly, a thorough search did not yield any studies concerning the integration of this compound into polymer chains, either as a functional monomer for polymerization or as a reagent for the post-functionalization of existing polymers. The reactivity of the bromomethyl group would theoretically allow it to be grafted onto polymer backbones containing nucleophilic sites, but no research detailing the synthesis, characterization, or properties of such specialized materials has been published.

Theoretical and Computational Chemistry Studies on 3 Bromomethyl 2 Nitropyridine

Electronic Structure Analysis and Prediction of Chemical Reactivity

The electronic structure of a molecule is fundamental to its reactivity. For 3-(Bromomethyl)-2-nitropyridine, the interplay between the electron-withdrawing nitro group and the reactive bromomethyl group, both attached to the pyridine (B92270) ring, governs its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting these electronic effects.

Analysis of related nitropyridine systems using DFT reveals significant polarization of the aromatic ring due to the strongly electron-withdrawing nitro group. This effect, combined with the electronegativity of the nitrogen atom in the pyridine ring, leads to a generally electron-deficient π-system. The presence of the bromomethyl group at the 3-position introduces a primary electrophilic center. The bromine atom, being a good leaving group, makes the methylene (B1212753) carbon susceptible to nucleophilic attack.

The prediction of chemical reactivity can be further refined by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules of this type, the LUMO is typically centered on the nitro-substituted pyridine ring, indicating its susceptibility to nucleophilic aromatic substitution under certain conditions. However, the more prominent reaction pathway involves the bromomethyl group. The σ* anti-bonding orbital of the C-Br bond is expected to be low in energy, making it a key site for interaction with nucleophiles.

Molecular electrostatic potential (MEP) maps, another tool derived from electronic structure calculations, would visually represent the charge distribution. For this compound, these maps are expected to show a region of high positive potential around the methylene protons and the carbon atom of the bromomethyl group, confirming its role as an electrophilic site. The nitro group would exhibit a region of strong negative potential.

A summary of computed electronic properties for the related compound 3-(Dibromomethyl)-2-nitropyridine, which provides insights into the electronic environment, is presented in the table below.

| Computed Property | Value |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight | 295.92 g/mol |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 295.86190 Da |

| Topological Polar Surface Area | 58.7 Ų |

Data for 3-(Dibromomethyl)-2-nitropyridine, computed by PubChem. nih.gov

Quantum Chemical Calculations for Mechanistic Elucidation of Transformations

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms by identifying transition states and intermediates. For this compound, a primary transformation is nucleophilic substitution at the bromomethyl group.

Computational studies on similar benzylic and pyridyl halides have shown that these reactions can proceed through either an SN2 or SN1 mechanism, or a continuum between them. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic stability of any potential carbocation intermediate. DFT calculations can be employed to model the transition states for both pathways. The calculated activation barriers would provide a quantitative prediction of the most likely mechanism. For this compound, the electron-withdrawing nature of the 2-nitro-pyridyl group would likely destabilize a carbocation at the methylene position, suggesting a preference for an SN2 mechanism.

Another intriguing possibility for transformations of nitropyridines is the migration of the nitro group. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown an unexpected nitro-group migration. nih.gov Similar computational investigations on this compound could explore the feasibility of such rearrangements under various reaction conditions. These calculations would involve locating the transition states for the migration and comparing the activation energies with those of other competing reactions.

The table below outlines a hypothetical computational study to elucidate the mechanism of a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻).

| Computational Task | Objective | Expected Outcome |

| Geometry Optimization | Determine the ground state structures of reactants, products, and any intermediates. | Optimized geometries and their relative energies. |

| Transition State Search | Locate the transition state for the SN2 reaction pathway. | Geometry of the transition state and its imaginary frequency. |

| Frequency Calculation | Confirm the nature of stationary points (minima or transition states) and calculate zero-point vibrational energies. | Thermodynamic data for calculating activation and reaction energies. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Verify that the transition state connects the reactants and products. | The minimum energy path of the reaction. |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The biological activity and material properties of molecules are often dictated by their three-dimensional shape and flexibility. For derivatives of this compound, where the bromomethyl group is replaced by a more complex substituent, conformational analysis becomes crucial.

Computational methods can be used to explore the potential energy surface with respect to the rotation of single bonds. For a derivative of this compound, a key flexible bond would be the one connecting the new functional group to the pyridyl ring. By systematically rotating this bond and calculating the energy at each step, a conformational energy profile can be generated, revealing the most stable conformers. For example, in a study of related 2-methyl-3-nitrophenyl isocyanate, two stable conformers, cis and trans, were identified with a small energy difference between them. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these derivatives over time. By simulating the motion of atoms in the presence of a solvent, MD can provide insights into how the molecule explores different conformations, its flexibility, and its interactions with its environment. This is particularly important for understanding how a derivative might bind to a biological target, such as an enzyme or receptor.

The table below presents a conceptual framework for a conformational analysis and molecular dynamics simulation of a hypothetical derivative, "3-(phenoxymethyl)-2-nitropyridine".

| Analysis Type | Method | Key Parameters to Investigate |

| Conformational Search | Systematic or stochastic search followed by geometry optimization (e.g., at the DFT level). | Torsional angles around the C-O bond, relative energies of conformers. |

| Molecular Dynamics Simulation | Classical MD with a suitable force field (e.g., AMBER, CHARMM). | Root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, radial distribution functions to study solvent interactions. |

Methodologies for Structural Elucidation and Reaction Monitoring in 3 Bromomethyl 2 Nitropyridine Synthesis

Advanced Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and functional groups present in 3-(Bromomethyl)-2-nitropyridine. These techniques are crucial for unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would include a singlet for the two equivalent protons of the bromomethyl group (-CH₂Br). The three aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the bromomethyl group. The chemical shifts of the ring carbons are significantly affected by the attached nitro and bromomethyl substituents.

Expected NMR Data for this compound

| Technique | Expected Chemical Shift (δ, ppm) | Signal Description |

|---|---|---|

| ¹H NMR | ~4.5 - 5.0 | Singlet, 2H (-CH₂Br) |

| ¹H NMR | ~7.5 - 8.8 | Multiplets, 3H (aromatic protons) |

| ¹³C NMR | ~25 - 35 | -CH₂Br |

This data is predicted based on the analysis of similar compounds.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks of nearly equal intensity). Common fragmentation patterns would involve the loss of the bromine atom, the nitro group, or the entire bromomethyl group.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis and purification of nitropyridine derivatives. A reverse-phase HPLC method is typically suitable for this compound. sielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For preparative separations, this method can be scaled up to isolate larger quantities of the pure compound. sielc.com

Typical HPLC Conditions for Analysis of Brominated Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water mixture, potentially with an acid modifier like formic acid for MS compatibility. sielc.com |

| Detection | UV detector at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

These conditions are based on methodologies for similar compounds and may require optimization.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another effective method for purity assessment, particularly for volatile compounds. The sample is vaporized and passed through a column where separation occurs based on boiling point and interaction with the stationary phase. The resulting chromatogram indicates the purity, and the mass spectrometer provides structural information for each separated component. This method is highly sensitive for detecting trace impurities.

The selection of the appropriate chromatographic method depends on the specific requirements of the analysis, such as the desired level of purity, the scale of the separation, and the need for subsequent structural analysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Bromomethyl)-2-nitropyridine, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 2-nitropyridine derivatives using agents like N-bromosuccinimide (NBS) or molecular bromine. For example, bromination at the methyl position can be achieved under controlled temperatures (e.g., 40–60°C) in solvents like acetonitrile or dichloromethane, with catalysts such as iron or aluminum chloride . Yield optimization requires careful stoichiometric control of the brominating agent and monitoring via TLC or HPLC. Impurities often arise from over-bromination or residual starting materials, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- NMR : H NMR should show a singlet for the bromomethyl (-CHBr) group at δ ~4.8–5.2 ppm, while the nitro group deshields adjacent pyridine protons (e.g., H-4 and H-6) to δ ~8.5–9.0 ppm .

- Mass Spectrometry : Exact mass analysis (HRMS) should confirm the molecular ion peak at m/z 216.98 (CHBrNO) with isotopic patterns characteristic of bromine .

- IR : Strong absorption bands at ~1530 cm (NO asymmetric stretch) and ~1350 cm (symmetric stretch) confirm the nitro group .

Advanced Research Questions

Q. In cross-coupling reactions, how does the bromomethyl group in this compound influence catalytic efficiency and product selectivity compared to other halides?

- Methodological Answer : The bromomethyl group acts as a superior leaving group compared to chloro analogs due to its lower bond dissociation energy, enabling efficient Suzuki-Miyaura couplings. For example, using Pd(PPh) as a catalyst and arylboronic acids in THF/water (3:1) at 80°C achieves >80% coupling efficiency. However, steric hindrance from the nitro group at the 2-position can reduce reactivity at the 3-bromomethyl site, requiring ligand tuning (e.g., bulky phosphines) to enhance selectivity .

Q. What strategies can resolve discrepancies in reported melting points or solubility data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Use single-crystal X-ray diffraction to confirm molecular packing.

- Standardize recrystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate pure forms . For solubility, conduct UV-Vis assays in buffered solutions (pH 2–12) to assess ionization effects .

Q. How can researchers optimize the alkylation of nucleophiles using this compound, considering the electronic effects of the nitro group?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the bromomethyl moiety, facilitating SN2 reactions. For example, alkylation of amines (e.g., benzylamine) in DMF at 60°C with KCO as a base achieves >90% conversion. However, competing elimination can occur under high temperatures (>80°C); kinetic monitoring via H NMR is recommended to terminate reactions at optimal yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.